molecular formula C12H15BrO2 B8730366 1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone

1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone

Cat. No.: B8730366
M. Wt: 271.15 g/mol
InChI Key: KJGIJFDKNWWYRJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

1-(3-bromo-5-tert-butyl-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C12H15BrO2/c1-7(14)8-5-9(12(2,3)4)11(15)10(13)6-8/h5-6,15H,1-4H3

InChI Key

KJGIJFDKNWWYRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(3-tert-Butyl-4-hydroxyphenyl)ethanone (690.9 g, 3.75 mol) was dissolved in acetonitrile (6.05 L). While stirring under ice-cooling, a solution of N-bromosuccinimide (701.28 g, 3.94 mol) in acetonitrile (5 L) was added thereto dropwise. The temperature of the resultant mixture was raised to room temperature, and then the solvent was concentrated to about 3 L. n-Heptane (5 L) and water (5 L) were added thereto for extraction and liquid separation. The aqueous layer was further extracted with n-heptane (2 L) and separated into layers. The organic layer was mixed with the previously obtained organic layer, washed with aqueous solution of 5% sodium thiosulfate (1 L) and water (2 L), and concentrated under reduced pressure (35° C.) to give 977.0 g of the captioned compound as a slightly brown oily material (yield: 99.1%; HPLC purity: 95.8%).
Quantity
690.9 g
Type
reactant
Reaction Step One
Quantity
6.05 L
Type
solvent
Reaction Step One
Quantity
701.28 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99.1%

Synthesis routes and methods II

Procedure details

1-(3-tert-Butyl-4-hydroxyphenyl)ethanone (690.9 g, 3.75 mol) was dissolved in acetonitrile (6.05 L), and a solution of N-bromosuccinimide (701.28 g, 3.94 mol) in acetonitrile (5 L) was added dropwise while stirring on ice. After heating to room temperature, the solvent was concentrated to approximately 3 L. For extraction, n-heptane (5 L) and water (5 L) were added, and the solution was separated. The aqueous layer was extracted further with n-heptane (2 L), and the solution was separated. The organic layers were combined, washed with 5% aqueous sodium thiosulfate (1 L) and water (2 L), and concentrated under reduced pressure (35° C.) to obtain 977.0 g of the subject compound as a brownish oily substance (yield: 99.1%, HPLC purity: 95.8%).
Quantity
690.9 g
Type
reactant
Reaction Step One
Quantity
6.05 L
Type
solvent
Reaction Step One
Quantity
701.28 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Yield
99.1%

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